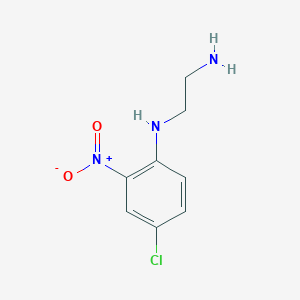

N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine are not fully documented. Its molecular weight is 215.64 g/mol. More specific properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique

Synthesis and Structural Characterization

N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine and its derivatives have been explored in scientific research for their unique structural properties. For instance, Aydın and Arslan (2021) synthesized a related compound, 2,2,2-trichloro-N,N׳-bis(2-nitrophenyl)-ethane-1,1-diamine, identifying its structure through FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques, as well as X-ray crystallography. The molecule exhibits high kinetic stability and chemical hardness, as revealed by HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping using density functional theory (DFT) methods (Aydın & Arslan, 2021).

Coordination Chemistry

Significant research has been conducted into the coordination chemistry of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine derivatives. Dehghanpour et al. (2009, 2010) synthesized copper(I) and rhenium(I) complexes using ligands closely related to N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine. These studies highlighted the formation of complexes with distinct geometries and the observation of quasireversible redox behavior, shedding light on the potential for these compounds in catalytic and electrochemical applications (Dehghanpour, Khalaj, & Mahmoudi, 2009); (Dehghanpour, Lipkowski, Mahmoudi, & Khalaj, 2010).

Molecular Precursors and Therapeutic Agents

Explorations into the role of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine derivatives as molecular precursors for dendrimeric materials have been made, with potential applications as slow and sustained nitric oxide-releasing therapeutic agents. Badour et al. (2018) synthesized and characterized two molecular precursors, demonstrating the ability of the nitrosated derivatives to release nitric oxide over a period of 21 days, indicating potential for medical and therapeutic uses (Badour, Arnett-Butscher, Mohanty, Squattrito, Lambright, & Kirschbaum, 2018).

Fluorescent Sensors and Live Cell Imaging

A novel application of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine derivatives in the development of fluorescent sensors has been reported. Shen et al. (2014) developed a fluorescent probe with high selectivity and sensitivity towards Hg2+, demonstrating its use in imaging Hg2+ in MCF-7 cells. This highlights the compound's potential in environmental monitoring and biomedical imaging (Shen, Zhang, Zhang, Zhang, Zhang, Jin, Li, & Yao, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

N'-(4-chloro-2-nitrophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14/h1-2,5,11H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBOGCLCWAUVLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)

![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1351241.png)

![N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B1351242.png)